

# In-Depth Technical Guide: Mechanism of Action of Anticancer Agent 231

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## Compound of Interest

Compound Name: Anticancer agent 231

Cat. No.: B5055628

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## Core Tenets of Anticancer Agent 231's Bioactivity

**Anticancer agent 231**, also identified as compound P5 or N-phenyl pyrazoline 5, has emerged as a promising tyrosine kinase inhibitor with significant potential in the targeted therapy of triple-negative breast cancer (TNBC). This technical guide delineates the core mechanism of action of this agent, presenting a comprehensive overview of its effects on cancer cell viability, proliferation, and migration, underpinned by its targeted inhibition of the EGFR-ERK1/2 signaling pathway. All presented data is derived from preclinical studies on TNBC cell lines.

## Quantitative Analysis of Bioactivity

The efficacy of **Anticancer Agent 231** has been quantified across several key oncological parameters. The following tables summarize the dose-dependent effects of the agent on cell viability, proliferation, and migration in various TNBC cell lines.

Table 1: Cell Viability (IC50 Values)

| Cell Line  | IC50 (μM) |
|------------|-----------|
| Hs578T     | 3.95      |
| MDA-MB-231 | 21.55     |

Table 2: Inhibition of Cell Proliferation

| Cell Line  | Concentration (µM) | Incubation Time | Result  |
|------------|--------------------|-----------------|---|
| Hs578T     | 1, 2, 4            | 14 days         | Significant inhibition of colony formation[1] |
| MDA-MB-231 | 1, 2, 4            | 8 days          | Significant inhibition of colony formation    |

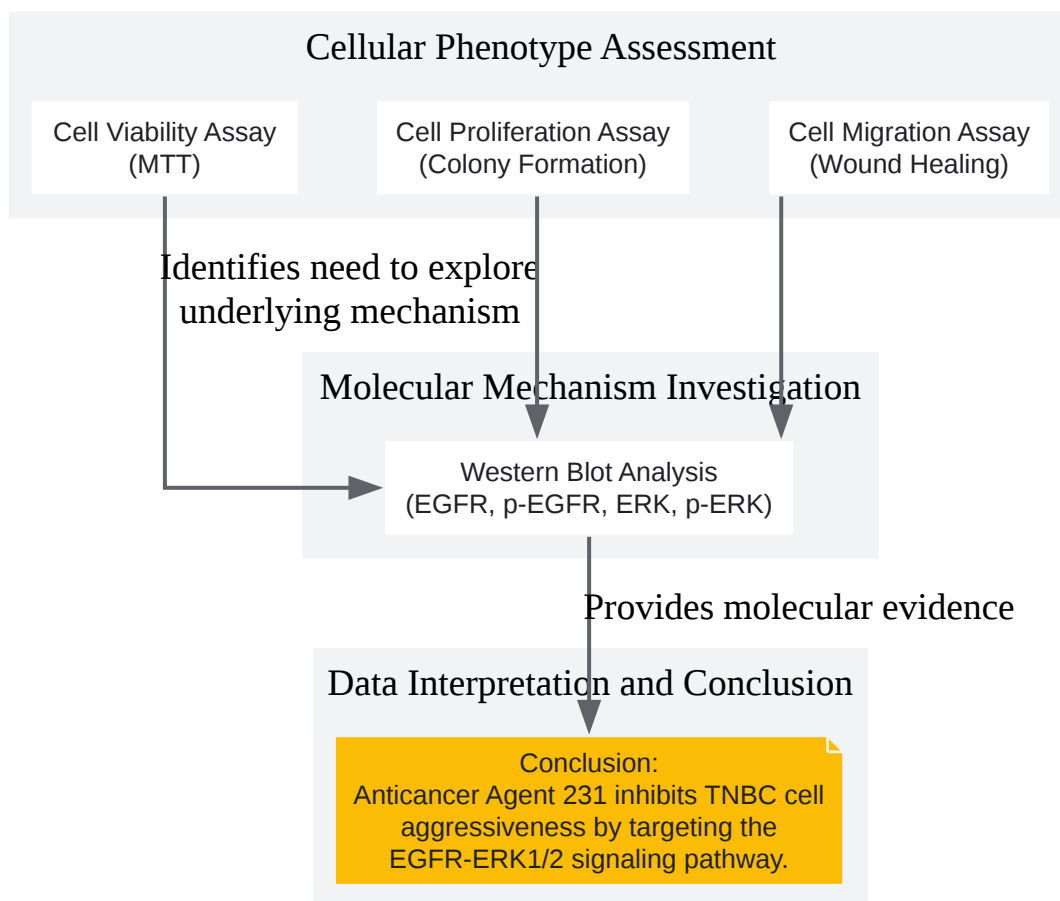
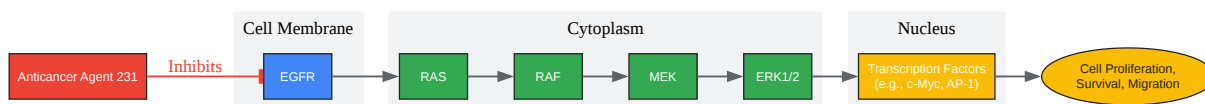
Table 3: Inhibition of Cell Migration

| Cell Line | Concentration (µM) | Incubation Time | Result                                     |
|-----------|--------------------|-----------------|--|
| Hs578T    | 4                  | 12 hours        | Significant reduction in cell migration[2] |

## Signaling Pathway Inhibition: Targeting the EGFR-ERK1/2 Axis

**Anticancer agent 231** exerts its primary anticancer effect by targeting the Epidermal Growth Factor Receptor (EGFR) and the downstream Extracellular signal-regulated kinase (ERK) 1/2 signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including TNBC.

The agent's interaction with this pathway leads to a reduction in the expression and activation of EGFR, subsequently inhibiting the phosphorylation and activation of ERK1/2. This disruption of the signaling cascade is a key molecular event that underpins the observed inhibition of cancer cell aggressiveness.



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## References

- 1. N-phenyl pyrazoline derivative inhibits cell aggressiveness and enhances paclitaxel sensitivity of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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